Nanomolar Phosphatase Inhibition: 10 nM IC₅₀ Distinguishes 2-Amino-6-chloro-3-formylchromone from Unsubstituted 3-Formylchromone (73 µM IC₅₀)
2-Amino-6-chloro-3-formylchromone exhibits potent phosphatase inhibitory activity with an IC₅₀ of 10 nM, attributed to its nucleophilic 2-amino group that facilitates hydrogen bonding within the enzyme active site . In contrast, the parent compound 3-formylchromone (CAS 17422-74-1), which lacks the 2-amino and 6-chloro substituents, demonstrates substantially weaker PTP1B inhibition with an IC₅₀ of 73 µM [1]. This represents an approximately 7,300-fold enhancement in potency conferred by the 2-amino-6-chloro substitution pattern. Notably, the 2-amino group is essential for this activity, as 6-chloro-3-formylchromone (CAS 42248-31-7) lacks the amino functionality and does not exhibit comparable nanomolar-range phosphatase inhibition .
| Evidence Dimension | Phosphatase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 10 nM (0.010 µM) |
| Comparator Or Baseline | 3-Formylchromone (CAS 17422-74-1): 73 µM |
| Quantified Difference | Approximately 7,300-fold more potent |
| Conditions | In vitro phosphatase inhibition assay; target phosphatase type not fully specified in available source material |
Why This Matters
This potency differential demonstrates that 2-amino-6-chloro-3-formylchromone is a validated phosphatase inhibitor tool compound, whereas unsubstituted 3-formylchromone is effectively inactive for this target, guiding procurement decisions for PTP1B or related phosphatase screening programs.
- [1] Shim, Y. S., et al. (2000). Formylchromone derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2259-2262. (IC₅₀ = 73 µM for 3-formylchromone) View Source
